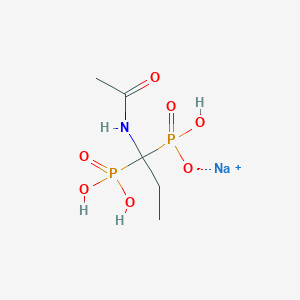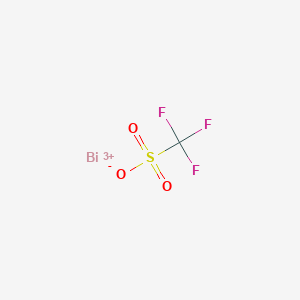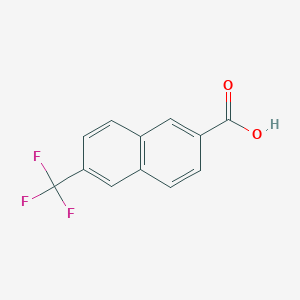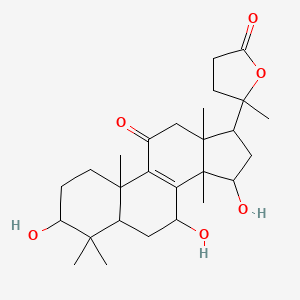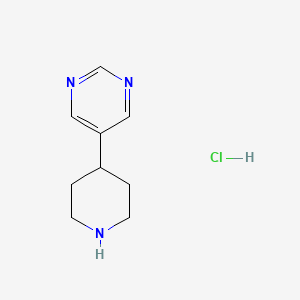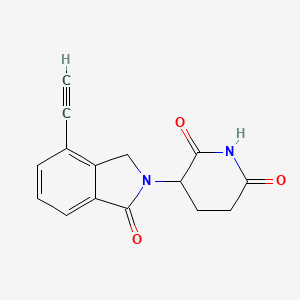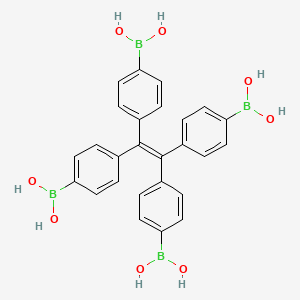
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound characterized by the presence of four boronic acid groups attached to a central ethene unit, which is further connected to four benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the following steps:
Formation of the Ethene Core: The central ethene unit can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the ethene linkage.
Attachment of Benzene Rings: The benzene rings are introduced through a series of Suzuki-Miyaura cross-coupling reactions. This involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base.
Introduction of Boronic Acid Groups: The final step involves the conversion of the aryl groups to boronic acid groups using a suitable boronating agent, such as bis(pinacolato)diboron, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic acid derivatives.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boronic acid derivatives.
Substitution: Various substituted aryl compounds.
Scientific Research Applications
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the design of molecular sensors for detecting biological analytes.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in chemical sensing and molecular recognition applications. The boronic acid groups interact with target molecules, leading to changes in the compound’s electronic or optical properties, which can be detected and measured.
Comparison with Similar Compounds
Similar Compounds
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid: Known for its multiple boronic acid groups and applications in sensing and materials science.
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic ester: Similar structure but with ester groups instead of boronic acids, used in organic synthesis.
(Ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetraboronic anhydride: Contains anhydride groups, used in polymer chemistry.
Uniqueness
This compound is unique due to its multiple boronic acid groups, which provide versatile reactivity and functionality. This makes it particularly valuable in the development of chemical sensors and advanced materials.
Properties
IUPAC Name |
[4-[1,2,2-tris(4-boronophenyl)ethenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24B4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,31-38H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGLYAVPCBSDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24B4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
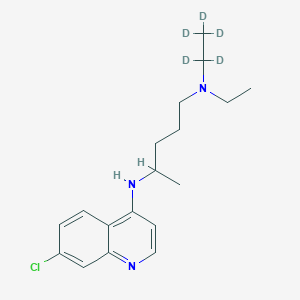

![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B8117054.png)
![disodium;[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate](/img/structure/B8117062.png)
![N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8117064.png)
![(S)-5-Benzyl-2-phenyl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8117065.png)
![(2E)-2-[(1-Benzyl-1,2-dihydropyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B8117071.png)
